(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
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Description
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as benzimidazoles, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular structures . The presence of a nitro group and a thioether group in the compound may also contribute to its biological activity, possibly through redox reactions or interactions with sulfur-containing biomolecules .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell cycle regulation, signal transduction, and metabolic processes .
Pharmacokinetics
The presence of functional groups such as the nitro group and the thioether group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . The presence of a nitro group and a thioether group in the compound may also contribute to its biological activity .
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-3-4-14(2)16(11-13)12-26-19-20-9-10-21(19)18(23)15-5-7-17(8-6-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXHKKYTNIIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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